molecular formula C17H12O5 B13893975 2-(3-(4-Hydroxybenzoyl)benzofuran-2-yl)acetic acid

2-(3-(4-Hydroxybenzoyl)benzofuran-2-yl)acetic acid

Cat. No.: B13893975
M. Wt: 296.27 g/mol
InChI Key: WJEVKYKYFZHTFP-UHFFFAOYSA-N
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Description

2-(3-(4-Hydroxybenzoyl)benzofuran-2-yl)acetic acid is a compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a hydroxybenzoyl group attached to the benzofuran ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Hydroxybenzoyl)benzofuran-2-yl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Hydroxybenzoyl)benzofuran-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(3-(4-oxobenzoyl)benzofuran-2-yl)acetic acid.

    Reduction: Formation of 2-(3-(4-hydroxybenzyl)benzofuran-2-yl)acetic acid.

    Substitution: Formation of various substituted benzofuran derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of 2-(3-(4-Hydroxybenzoyl)benzofuran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(4-Hydroxybenzoyl)benzofuran-2-yl)acetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical and biological properties compared to other benzofuran derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H12O5

Molecular Weight

296.27 g/mol

IUPAC Name

2-[3-(4-hydroxybenzoyl)-1-benzofuran-2-yl]acetic acid

InChI

InChI=1S/C17H12O5/c18-11-7-5-10(6-8-11)17(21)16-12-3-1-2-4-13(12)22-14(16)9-15(19)20/h1-8,18H,9H2,(H,19,20)

InChI Key

WJEVKYKYFZHTFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)CC(=O)O)C(=O)C3=CC=C(C=C3)O

Origin of Product

United States

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